Cas no 2172494-63-0 ((2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine)
(2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine Chemical and Physical Properties
Names and Identifiers
-
- (2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine
- 2172494-63-0
- EN300-1282793
- (2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine
-
- Inchi: 1S/C11H15BrClN/c1-9-7-10(3-4-11(9)13)8-14(2)6-5-12/h3-4,7H,5-6,8H2,1-2H3
- InChI Key: WOUKGGOGSZWBIH-UHFFFAOYSA-N
- SMILES: BrCCN(C)CC1C=CC(=C(C)C=1)Cl
Computed Properties
- Exact Mass: 275.00764g/mol
- Monoisotopic Mass: 275.00764g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 3.2Ų
(2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1282793-0.05g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 0.05g |
$1020.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-0.1g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 0.1g |
$1068.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-0.25g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 0.25g |
$1117.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-0.5g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 0.5g |
$1165.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-1.0g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 1g |
$1214.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-2.5g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 2.5g |
$2379.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-5.0g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 5g |
$3520.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-10.0g |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 10g |
$5221.0 | 2023-06-07 | ||
| Enamine | EN300-1282793-50mg |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1282793-100mg |
(2-bromoethyl)[(4-chloro-3-methylphenyl)methyl]methylamine |
2172494-63-0 | 100mg |
$741.0 | 2023-10-01 |
(2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine Related Literature
-
Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on (2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine
Professional Introduction to Compound with CAS No. 2172494-63-0 and Product Name: (2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine
The compound with the CAS number 2172494-63-0 and the product name (2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug development and molecular biology.
At the core of this compound's significance lies its molecular architecture, which includes a 2-bromoethyl side chain and a 4-chloro-3-methylphenyl aromatic ring. The presence of these specific functional groups makes it a versatile building block for synthesizing more complex molecules. In recent years, there has been growing interest in compounds that incorporate halogenated aromatic rings, as they often exhibit enhanced binding affinity and metabolic stability.
The (2-bromoethyl) moiety, in particular, is known for its ability to participate in various chemical reactions, including nucleophilic substitution and cross-coupling reactions. This reactivity makes it an invaluable component in the synthesis of pharmaceutical intermediates and bioactive molecules. Additionally, the (4-chloro-3-methylphenyl) group contributes to the compound's overall stability and allows for further functionalization through various chemical transformations.
In the realm of pharmaceutical research, this compound has shown promise as a precursor for developing novel therapeutic agents. Its structural features are well-suited for designing molecules that target specific biological pathways. For instance, studies have indicated that compounds with similar halogenated aromatic structures may interact with enzymes and receptors in ways that could lead to new treatments for neurological disorders, infectious diseases, and cancer.
Recent advancements in computational chemistry have further enhanced the understanding of how this compound behaves in biological systems. Molecular modeling techniques have been employed to predict binding interactions between this compound and potential drug targets. These simulations have provided valuable insights into the compound's mechanism of action and have guided the design of more effective derivatives.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been utilized to construct the complex framework of the molecule. These methods not only ensure high yield but also minimize unwanted byproducts, making the process both efficient and scalable.
In addition to its pharmaceutical applications, this compound has potential uses in materials science and agrochemicals. Its unique chemical properties make it a candidate for developing new materials with enhanced durability and functionality. Furthermore, derivatives of this compound could serve as intermediates in the synthesis of agrochemicals that offer improved efficacy and environmental safety.
The regulatory landscape for compounds like this one is continually evolving. As research progresses, new guidelines are being established to ensure their safe handling and use. Compliance with these regulations is essential for researchers and manufacturers alike to mitigate any potential risks associated with their handling and application.
Ethical considerations also play a crucial role in the development and use of such compounds. Responsible research practices must be maintained to ensure that these advancements benefit society without causing harm. Collaborative efforts between academia, industry, and regulatory bodies are essential to foster an environment where innovation can thrive while maintaining safety standards.
The future prospects for this compound are promising. Ongoing research aims to explore its full potential by investigating new synthetic routes, expanding its applications, and optimizing its properties for various uses. As our understanding of biological systems continues to grow, compounds like this one will likely play an increasingly important role in advancing medical science and improving quality of life.
2172494-63-0 ((2-bromoethyl)(4-chloro-3-methylphenyl)methylmethylamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)